4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole
Description
Properties
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAWDQSJEQTQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Bromo-1-[(4-chlorophenyl)methyl]-3-aminopyrazole, while substitution of the bromine atom can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry
4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of new heterocyclic compounds. Its structure allows for modifications that can lead to novel materials with tailored properties.
Biological Applications
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains:
- Antimicrobial Activity: Several studies have demonstrated the effectiveness of pyrazole derivatives against various bacterial and fungal strains. For instance, compounds derived from pyrazoles have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .
- Anticancer Properties: The compound's derivatives have been evaluated for their anticancer activities, demonstrating efficacy against several human tumor cell lines. For example, some pyrazole derivatives have shown significant cytostatic effects on colon carcinoma cell lines .
Pharmaceutical Development
The ongoing research into the pharmacological properties of this compound suggests its potential as a pharmaceutical agent. Investigations into its mechanism of action reveal interactions with specific molecular targets such as enzymes and receptors, which could lead to new therapeutic applications .
Industrial Applications
In industry, this compound is explored for its utility in developing new materials with enhanced thermal stability and electronic characteristics. Its versatile reactivity makes it suitable for various chemical processes, contributing to advancements in material science.
Case Studies
Several studies highlight the effectiveness of pyrazole derivatives:
- Antimicrobial Study: A series of pyrazole derivatives were synthesized and tested against multiple pathogens. Results indicated that certain derivatives displayed superior antibacterial activity compared to standard antibiotics like Cefotaxime .
- Anticancer Evaluation: In vitro studies on human cancer cell lines revealed that specific pyrazole derivatives exhibited significant growth inhibition, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential for redox activity, which could play a role in its biological effects .
Comparison with Similar Compounds
Halogen and Nitro Group Variations
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (Molbank M639): This compound replaces the nitro group with a methoxy substituent and lacks the 4-chlorobenzyl group. Its synthesis involves methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using NaH/CH₃I, yielding 72% product with full spectroscopic characterization .
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, Patent) :
This dihydro-pyrazolone derivative introduces a ketone group and methyl substituents. LC/MS data (m/z 301–305 [M+H]⁺) suggest a molecular weight similar to the target compound. The saturated ring and ketone moiety may enhance stability but reduce aromaticity .
Functional Group Additions
- 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde (Acta Cryst. E68): Replacing the nitro group with a carbaldehyde substituent, this derivative was synthesized via PCC oxidation of a corresponding alcohol.
- 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid (CAS 514800-72-7): The addition of a benzoic acid group increases polarity (hydrogen bond donor count = 1) and solubility compared to the target compound.
Substituent Effects on the Benzyl Group
- Shorter chains (e.g., chloropropyl vs. chlorobenzyl) reduce aromatic interactions and may decrease lipophilicity.
- 4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1342776-55-9): Replacing the chlorobenzyl group with a chlorothiophen-methyl group introduces sulfur-based electronic effects.
Electronic and Steric Considerations
Nitro vs. Carboxylic Acid Groups :
The nitro group in the target compound is strongly electron-withdrawing, polarizing the pyrazole ring and enhancing electrophilic substitution reactivity. In contrast, the carboxylic acid group in 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid introduces hydrogen-bonding capability, which could improve solubility but reduce membrane permeability .Chlorobenzyl vs. Fluorophenyl Substituents :
Compounds like 4-bromo-1-(4-fluorophenyl)-1H-imidazole () show that fluorination can enhance metabolic stability and bioavailability compared to chlorinated analogues, though this depends on the specific biological target .
Research Findings and Trends
- Biological Activity : The absence of anticancer activity in 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde contrasts with active pyrazole derivatives in other studies, suggesting that nitro groups alone are insufficient for activity and that specific substituent combinations are critical.
- Crystallographic Insights : Detailed crystal structures (e.g., , R factor = 0.042) reveal that dihedral angles between aromatic rings influence molecular packing and intermolecular interactions, which may affect solid-state stability .
Biological Activity
4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bromine atom, a nitro group, and a chlorophenylmethyl moiety, which contribute to its unique reactivity and biological properties. The presence of the nitro group suggests potential redox activity, which may play a significant role in its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of this compound were tested against various bacterial strains, although many did not demonstrate significant inhibitory effects. Notably, some studies have reported that certain synthesized pyrazole derivatives show higher antibacterial and antifungal activity than others in their respective series .
Anticancer Potential
The anticancer properties of this compound are under investigation. The compound may interact with specific molecular targets within cancer cells, potentially inhibiting growth or inducing apoptosis. While comprehensive clinical data is limited, preliminary studies suggest that similar pyrazole derivatives have displayed cytotoxic effects against various cancer cell lines .
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its biological effects through:
- Enzyme Inhibition : The nitro group may be reduced to form reactive intermediates that interact with cellular enzymes.
- Receptor Modulation : The compound might bind to specific receptors, altering signaling pathways involved in cell proliferation and survival.
These interactions can lead to modulation of biochemical pathways crucial for microbial resistance and tumor growth inhibition .
Case Studies
- Antimicrobial Activity : A study assessed various pyrazole derivatives for antimicrobial efficacy. While many compounds showed limited activity, some exhibited promising results against resistant bacterial strains .
- Cytotoxicity Studies : In vitro assays on cancer cell lines demonstrated that certain derivatives of nitropyrazole compounds induced significant cytotoxicity, suggesting potential for development as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 4-Bromo-1-[(4-chlorophenyl)methyl]-3-aminopyrazole | Structure | Higher anticancer activity reported |
| 4-Bromo-1-[(4-chlorophenyl)methyl]-3-methylpyrazole | Structure | Moderate antimicrobial activity |
Q & A
Q. How to address discrepancies between theoretical and experimental UV-Vis absorption spectra?
- Methodological Answer : Solvent effects (e.g., polar aprotic vs. protic solvents) significantly shift λ_max. Time-Dependent DFT (TD-DFT) calculations incorporating solvent models (e.g., PCM) improve agreement. For example, a 20 nm redshift in DMSO vs. theoretical gas-phase predictions is common .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
